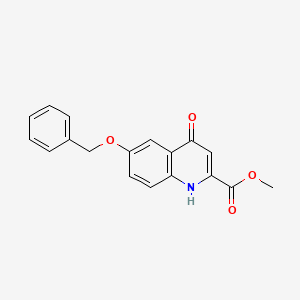

Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate (MBDQC) is a synthetic compound that is used in a variety of scientific research applications. It is a small molecule that has a broad range of biological activities and can be used in a variety of laboratory experiments. MBDQC has been used in a variety of studies to investigate the mechanism of action of various drugs, biochemical and physiological effects, and the advantages and limitations of using MBDQC in laboratory experiments.

Scientific Research Applications

Synthesis of C-glycoside Derivatives

Field

Chemistry, specifically Organic Synthesis

Application

The compound can be used in the synthesis of new C-glycoside derivatives of multivalent carbohydrates .

Method

The synthesis involves the use of α-D-methyl mannopyranoside and other reagents. The reaction affords the corresponding sulfide spacer-arm glycosides in good yields .

Results

The synthesis resulted in C-allyl mannopyranosides being obtained in 39-60% yields .

Development of Anti-Alzheimer Agents

Field

Medicinal Chemistry

Application

The compound can be used in the development of new donepezil analogs, which are potential anti-Alzheimer agents .

Method

The method involves the synthesis of new benzothiophene-based compounds, which are then evaluated for their AChE inhibitory activity .

Results

Most of the synthesized compounds exhibited remarkable AChE inhibitory activity and effectively inhibited self-mediated β-amyloid protein in vitro .

Demethylation Reactions

Application

The compound can be used in demethylation reactions, which involve the elimination of a methyl group from a molecule .

Method

There exist multiple approaches for demethylation, including chemical and catalytic methods .

Results

The demethylation of m-methoxy phenols forms m-aryloxy phenols .

Radiolysis of Carboxyquinolines

Field

Chemistry, specifically Radiochemistry

Application

The compound is used in radiolysis of carboxyquinolines .

Method

The method involves the use of radiation to induce chemical reactions .

Results

The results of the radiolysis process can be used in various chemical applications .

Biosynthesis of Thiostrepton

Field

Biochemistry

Application

The compound can be used in the study of the biosynthesis of thiostrepton, a thiopeptide antibiotic .

Method

The method involves the synthesis of specifically 13C-labeled quinoline-2-carboxylate derivatives from quinoline .

Results

The results showed that these compounds can be used to study the biosynthesis of thiostrepton in a strain of Streptomyces laurentii .

properties

IUPAC Name |

methyl 4-oxo-6-phenylmethoxy-1H-quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-18(21)16-10-17(20)14-9-13(7-8-15(14)19-16)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEUSWBMFAUWGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621557 |

Source

|

| Record name | Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

CAS RN |

929028-73-9 |

Source

|

| Record name | Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)

![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)